molecular formula C21H22N2O3 B305860 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione

5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione

Cat. No. B305860
M. Wt: 350.4 g/mol
InChI Key: WPQPUZVKAGLMDH-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione, also known as IPIBD or MCI-186, is a chemical compound with potential therapeutic properties. It belongs to the class of imidazolidinedione derivatives and has been extensively studied for its ability to scavenge free radicals and protect against oxidative stress.

Mechanism of Action

The mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is not fully understood, but it is believed to be primarily due to its ability to scavenge free radicals and protect against oxidative stress. Free radicals are highly reactive molecules that can cause damage to cells and tissues, leading to inflammation and cell death. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been shown to reduce the levels of reactive oxygen species and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to inhibit the activation of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-1 beta.
Biochemical and Physiological Effects:
In addition to its neuroprotective and anti-inflammatory effects, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have other biochemical and physiological effects. It has been shown to improve mitochondrial function, increase ATP production, and enhance glucose uptake in neurons. 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has also been found to increase the expression of brain-derived neurotrophic factor, a protein that promotes the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione in lab experiments is its ability to cross the blood-brain barrier, which allows it to directly target the central nervous system. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have low toxicity and few side effects in animal studies. However, one limitation of using 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the research on 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of acute injuries to the central nervous system, such as stroke and traumatic brain injury. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione and to optimize its synthesis and formulation for clinical use.

Synthesis Methods

The synthesis of 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione involves the condensation of 4-isopropoxybenzaldehyde and 4-methylbenzylamine in the presence of acetic acid and acetic anhydride. The resulting product is then cyclized with phosgene to form the imidazolidinedione ring. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic properties in various disease conditions. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and spinal cord injury. Additionally, 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione has been found to have anti-inflammatory and anti-apoptotic effects in various cell types. These properties make 5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione a promising candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as acute injuries to the central nervous system.

properties

Product Name

5-(4-Isopropoxybenzylidene)-3-(4-methylbenzyl)-2,4-imidazolidinedione

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

(5E)-3-[(4-methylphenyl)methyl]-5-[(4-propan-2-yloxyphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C21H22N2O3/c1-14(2)26-18-10-8-16(9-11-18)12-19-20(24)23(21(25)22-19)13-17-6-4-15(3)5-7-17/h4-12,14H,13H2,1-3H3,(H,22,25)/b19-12+

InChI Key

WPQPUZVKAGLMDH-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)OC(C)C)/NC2=O

SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC(C)C)NC2=O

Origin of Product

United States

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